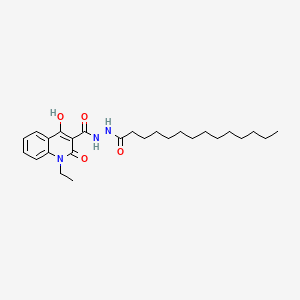
BMS-795311
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.
Wissenschaftliche Forschungsanwendungen
Biodegradable Metals in Medical Applications : Biodegradable metals (BMs) are increasingly used in medical device applications, offering potential benefits such as controlled degradation rates and no implant residues. This area of research includes the development of Mg-based, Fe-based, and Zn-based BMs for various clinical applications (Witte, 2018).
Innovation in Precision Medicine : Precision medicine leverages new technologies and data analytics, including AI and machine learning, to tailor healthcare to individual patients. This approach uses genetic, genomic, and epigenetic data to inform the diagnosis and treatment of diseases (Seyhan & Carini, 2019).
NS5A Inhibitor BMS-790052 for Hepatitis C : Research on BMS-790052, an inhibitor targeting the hepatitis C virus (HCV) NS5A, revealed its potency and potential resistance patterns in vitro, offering insights into the development of effective HCV therapies (Fridell et al., 2010).
Critical Analysis of Memory-Based Dietary Assessment Methods (M-BMs) : M-BMs, used in dietary research and policy, are critiqued for their reliance on human memory and retrospective recall, which may not accurately reflect actual consumption (Archer et al., 2015).
Dynamic Causal Modelling (DCM) in Neuroscience : DCM is used to estimate effective connectivity in the brain from neuroimaging data. It offers a method to understand neural system dynamics and has potential applications in pharmacological and clinical research (Stephan et al., 2007).
Digital Business Models in the Travel Industry : This research explores digital business models (BMs) in the travel industry, identifying 53 different models and offering insights into the digital transformation of the sector (Perelygina et al., 2022).
Advances in Liquid-Phase Syntheses of Inorganic Nanoparticles : The paper discusses the synthesis of novel materials, including semiconducting materials, which have transformed electronics and other industries (Cushing et al., 2004).
Bayesian Model Selection (BMS) in Neuroimaging Studies : This research presents methods for Bayesian model selection in group studies, particularly in neuroimaging contexts. It offers a more robust approach to interpreting data from diverse subjects (Stephan et al., 2009).
Eigenschaften
Molekularformel |
C34H23F10NO3 |
|---|---|
Molekulargewicht |
683.54603 |
Aussehen |
Solid powder |
Synonyme |
BMS-795311; BMS 795311; BMS795311.; (R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-(2-{[1-(2-hydroxyphenyl)ethylidene]amino}cyclohexyl)ethanimidoyl]phenol](/img/structure/B1191512.png)
![N-allyl-N'-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]thiourea](/img/structure/B1191519.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]nicotinohydrazide](/img/structure/B1191520.png)
![2-Hydroxy-5-nitrobenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B1191521.png)
![7-allyl-6-hydroxy-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B1191522.png)

![3-bromo-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide](/img/structure/B1191525.png)
![N-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1191528.png)
![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)
